molecular formula C7H14N4 B172596 7-Amino-1,3,5-triazaadamantane CAS No. 14707-75-6

7-Amino-1,3,5-triazaadamantane

Cat. No. B172596
CAS RN: 14707-75-6
M. Wt: 154.21 g/mol
InChI Key: WXMJWQSOWLXJOA-UHFFFAOYSA-N
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Description

7-Amino-1,3,5-triazaadamantane is a nitrogen-containing analog of adamantane . It is part of the azaadamantanes family, which are compounds that contain one or more nitrogen atoms instead of carbon atoms . This substitution leads to several specific chemical and physical properties .


Synthesis Analysis

The synthesis of 7-Amino-1,3,5-triazaadamantane can be achieved by the reduction of 7-nitro-1,3,5-triazaadamantane with hydrazine hydrate in the presence of Raney nickel .


Molecular Structure Analysis

The molecular formula of 7-Amino-1,3,5-triazaadamantane is C7H14N4 . Its average mass is 154.213 Da and its monoisotopic mass is 154.121841 Da .


Chemical Reactions Analysis

Azaadamantanes, including 7-Amino-1,3,5-triazaadamantane, have been the subject of numerous studies due to their reactivity and biological activity . For example, nitration and nitrosation reactions of 7-nitro-1,3,5-triazaadamantane and some derivatives have been described .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Amino-1,3,5-triazaadamantane include a higher solubility in water compared to adamantanes due to the partial substitution of the nitrogen atoms for carbon . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 287.1±8.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Synthesis and Derivative Formation

  • 7-Amino-1,3,5-triazaadamantane, derived from the reduction of 7-nitro-1,3,5-triazaadamantane, serves as a precursor for various substituted derivatives, such as 7-chloro-, 7-bromo-, and 7-thiocyanato-1,3,5-triazaadamantanes, which are synthesized through substitutive deamination processes (Kuznetsov, Kosmakov, & Unkovskii, 1985).

Chemical Synthesis Methodologies

  • Innovative synthesis methods for 7-amino-substituted compounds, like 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines, have been developed, showcasing the compound's utility in the creation of complex molecular structures (Dolzhenko et al., 2008).

Bioisosteric Drug Design

  • In the field of bioisosteric drug design, 7-amino-1,3,5-triazaadamantane derivatives have been used to create competitive histamine H2-receptor antagonists, demonstrating its potential in medicinal chemistry (Lipinski, 1983).

Crystal Structure Analysis

  • Studies have examined the crystal structure of 7-amino-1,3,5-triazaadamantane derivatives, contributing to an understanding of molecular interactions and stability in the solid state (Dolzhenko et al., 2008).

Microwave-Assisted Synthesis

  • A catalyst-free, microwave-assisted method for synthesizing 2-amino-substituted 7-amino-1,2,4-triazolo[1,5-a][1,3,5]triazines has been developed, highlighting the compound's role in efficient and environmentally friendly chemical syntheses (Kalinina, Kalinin, & Dolzhenko, 2013).

Receptor Binding Studies

  • 7-Amino-1,3,5-triazaadamantane derivatives have been investigated for their binding affinity to various receptors like benzodiazepine and adenosine receptors, showing its relevance in pharmacological research (Biagi et al., 1998).

Radiopharmaceutical Applications

  • Tritium-labeled forms of 7-amino-1,3,5-triazaadamantane derivatives have been synthesized for use as radioligands in receptor characterization, providing tools for detailed biochemical studies (Baraldi et al., 1996).

Complex Formation with Metals

  • Iron(II) complexes involving 7-methyl-1,3,5-triazaadamantane have been prepared, contributing to the exploration of metal-organic frameworks and coordination chemistry (Diener et al., 2012).

Peptidomimetic Research

  • The compound's derivatives have been utilized in the synthesis of peptidomimetics, aiding in the development of novel therapeutic agents and the understanding of peptide structure and function (Ferrini et al., 2015).

Future Directions

Azaadamantanes, including 7-Amino-1,3,5-triazaadamantane, have attracted significant theoretical and practical interest due to their reactivity and biological activity . The prospects for the use of azaadamantanes in medical chemistry and pharmacology are being discussed .

properties

IUPAC Name

1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c8-7-1-9-4-10(2-7)6-11(3-7)5-9/h1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMJWQSOWLXJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN3CN1CN(C2)C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-1,3,5-triazaadamantane

Synthesis routes and methods

Procedure details

7-Nitro-1,3,5-triazaadamantane (46.1 g., 0.25 mole), 175 ml. of 95% ethanol and 8.0 g. of 5% rhodium-charcoal catalyst were shaken with hydrogen in a Parr apparatus at 25° until hydrogen uptake ceased (13 hours). (The reaction bottle was refilled with hydrogen at intervals as required to keep the hydrogen pressure between 25-50 psi.) The reaction mixture was filtered with suction through Celite and the collected catalyst washed thoroughly with ethanol. The filtrate was concentrated to dryness under reduced pressure and the solid residue, after being ground to a powder, was pumped at 25° and 0.1 mm for 12 hours to remove traces of volatiles to yield 38.6 g. (99.5%) of high purity 2, m.p. 216°-219°. The product may be recrystallized from benzene (80% recovery) to yield long needles, m.p. 214°-217°; nmr (deuterium oxide): δ 4.70 (2, s, OH), 4.39, 3.97 (6, ABq, J = 12 Hz; 2,4,9 CH2), 3.17 (6, s, 6,8,10 CH2); TMS external standard.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
V Galik, M Šafář, Z Kafka, S Landa - Collection of Czechoslovak …, 1975 - cccc.uochb.cas.cz
A new synthesis of 1, 3, 5-triazaadamantane (1) is described starting with 7-nitro-1, 3, 5-triazaadamantane (11) which was reduced with zinc to 7-amino-1, 3, 5-triazaadamantane (III). …
Number of citations: 13 cccc.uochb.cas.cz
Z Kafka, V Galík, L Vodička - Collection of Czechoslovak …, 1978 - cccc.uochb.cas.cz
A novel procedure was developed for the reduction of 7-nitro-1, 3, 5-triazaadamantane to 7-amino--1, 3.5-triazaadamantane. The reactivity of the two compounds in acidic medium was …
Number of citations: 4 cccc.uochb.cas.cz
AI Kuznetsov, VA Kosmakov, BV Unkovskii - Chemistry of Heterocyclic …, 1985 - Springer
Reduction of 7-nitro-1,3,5-triazaadamantane with hydrazine hydrate in the presence of Raney nickel gave 7-hydroxyamino- and 7-amino-1,3,5-triazaadamantane, from which 7-chloro-, …
Number of citations: 1 link.springer.com
J Thomson, DM Chisholm, AG Oliver… - … Section E: Structure …, 2010 - scripts.iucr.org
The title compound, C7H14N4, represents the first structurally characterized, isolated triazaadamantane. In the crystal structure, weak intermolecular N—H⋯N hydrogen bonds link the …
Number of citations: 1 scripts.iucr.org
A Edwards, GA Webb - Organic Magnetic Resonance, 1978 - Wiley Online Library
H and 13 C data are presented for eleven 1,3,5‐triazaadamantane derivatives. Ring protonation produces a decrease in 1 H screening and the opposite effect in the corresponding 13 …
Number of citations: 1 onlinelibrary.wiley.com
K Abdur-Rashid - 2022 - tspace.library.utoronto.ca
This thesis describes the synthesis and characterization of heteroadamantane structures, specifically halogenated and metalated derivatives of 1,3,5-triazaadamantane, wherein the …
Number of citations: 0 tspace.library.utoronto.ca
M Šafář, V Galik, Z Kafka - Collection of Czechoslovak Chemical …, 1975 - cccc.uochb.cas.cz
The Kovats indices and relative elution volumes were determined for 1-azaadamantane, 1, 3-diaza-, 1, 3, 5-triaza-, 1, 3, 5, 7-tetraazaadamantane and their derivatives on the stationary …
Number of citations: 2 cccc.uochb.cas.cz
MM Zubairov, YO Selyaninov, IY Egorova… - Russian Journal of …, 2015 - Springer
The bactericidal properties of a series of 20 chlorine-free biocidal agents based on monoaza-, diaza-, triaza-, and tetraazaadamantanes and their homo and dihomo analogs were …
Number of citations: 5 link.springer.com
JD Wright - 2015 - ideals.illinois.edu
A refinement of the existing synthetic methods in the literature was developed in order to synthesize tris (aminomethyl) ethanes from pentaerythritol. The result was a scalable, azide free …
Number of citations: 0 www.ideals.illinois.edu
GL Harutyunyan, AD Harutyunyan… - Pharmaceutical …, 2021 - Springer
New azaadamantane derivatives containing 8-hydroxyquinoline fragments were synthesized. Their antibacterial activity was studied. The synthesized compounds exhibited high …
Number of citations: 2 link.springer.com

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